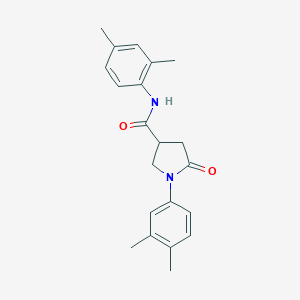
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPP-4 inhibitor, is a class of drugs that is widely used in the treatment of type 2 diabetes. The drug works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. By inhibiting DPP-4, the drug increases the levels of incretin hormones, which stimulates insulin release and reduces glucose production in the liver.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the inhibition of this compound, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, the drug increases the levels of these hormones, which stimulates insulin release and reduces glucose production in the liver.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, improved beta-cell function, increased glucose uptake in muscle and adipose tissue, and reduced hepatic glucose production. Moreover, this compound inhibitors have also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to their cardioprotective effects.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in lab experiments is their specificity and selectivity towards this compound, which minimizes off-target effects and reduces toxicity. Moreover, this compound inhibitors are relatively easy to administer and can be used in a variety of experimental settings. However, one of the limitations of this compound inhibitors is their relatively short half-life, which may require frequent dosing in some experimental settings.
未来方向
There are several future directions for the research and development of N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One area of focus is the development of more potent and selective this compound inhibitors with longer half-lives and improved pharmacokinetic properties. Another area of focus is the investigation of the potential cardioprotective effects of this compound inhibitors, particularly in patients with cardiovascular disease. Moreover, the use of this compound inhibitors in combination with other antidiabetic agents, such as GLP-1 receptor agonists and SGLT2 inhibitors, is also an area of active research.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the reaction of 2,4-dimethylbenzaldehyde and 3,4-dimethylbenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Several clinical trials have demonstrated the efficacy of this compound inhibitors in improving glycemic control and reducing the risk of cardiovascular events in patients with type 2 diabetes. Moreover, this compound inhibitors have also been shown to have beneficial effects on beta-cell function, insulin sensitivity, and inflammatory markers.
属性
分子式 |
C21H24N2O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-13-5-8-19(16(4)9-13)22-21(25)17-11-20(24)23(12-17)18-7-6-14(2)15(3)10-18/h5-10,17H,11-12H2,1-4H3,(H,22,25) |
InChI 键 |
ODKBIFZCHFWJJG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298922.png)
![1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298923.png)
![ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B298924.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298926.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298932.png)
![5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298934.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298936.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298937.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298938.png)
![5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298939.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298940.png)